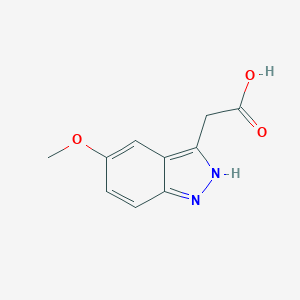

2-(5-Methoxy-1H-indazol-3-YL)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Methoxy-1H-indazol-3-YL)acetic acid is an organic compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s structure consists of an indazole ring substituted with a methoxy group at the 5-position and an acetic acid moiety at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with aldehydes or ketones, or through the reaction of ortho-substituted anilines with nitriles.

Acetic Acid Substitution: The acetic acid moiety is introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Hydroxylated indazole derivatives.

Reduction: Dihydroindazole derivatives.

Substitution: Various substituted indazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(5-Methoxy-1H-indazol-3-YL)acetic acid is primarily investigated for its potential therapeutic benefits. Its structural characteristics suggest it may act on various biological pathways, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of indole derivatives, including compounds similar to this compound. The results indicated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound demonstrated selective inhibition of COX-2, suggesting its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

| Compound | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|

| Indomethacin | 77.23% | 76.89% |

| Compound S3 | 61.99% | 61.20% |

| Compound S7 | 61.47% | 62.24% |

| Compound S14 | 62.69% | 63.69% |

Antimicrobial Research

The compound is also being explored for its antimicrobial properties. Preliminary studies indicate that derivatives of indazole can exhibit activity against various bacterial strains, which opens avenues for developing new antibiotics or adjunct therapies for existing treatments .

Cancer Research

In cancer research, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation, making this compound a subject of interest for further studies aimed at cancer therapy .

Mecanismo De Acción

The mechanism of action of 2-(5-Methoxy-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) enzymes and various kinases.

Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its observed biological effects.

Comparación Con Compuestos Similares

5-Methoxy-2-methyl-3-indoleacetic acid: Another indazole derivative with similar structural features but different biological activities.

Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a related indole structure.

Uniqueness: 2-(5-Methoxy-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indazole and indole derivatives .

Actividad Biológica

2-(5-Methoxy-1H-indazol-3-YL)acetic acid is a compound belonging to the indazole family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3, with a molar mass of approximately 206.20 g/mol. The compound features an indazole ring substituted with a methoxy group and an acetic acid moiety, which enhances its solubility and biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

Biological Activities

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its structural similarity to other biologically active compounds implies possible interactions with neurotransmitter systems, which may contribute to its therapeutic effects.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects are not fully elucidated but appear to involve:

- Interaction with Receptors : The compound interacts with receptors involved in pain modulation and inflammation pathways, suggesting it may influence signaling related to these processes.

- Modulation of Neurotransmitter Systems : Its derivatives have been shown to affect neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders.

Case Study: Analgesic Effects

A study investigating the analgesic properties of indazole derivatives demonstrated that compounds similar to this compound significantly reduced pain responses in animal models. The study highlighted that these compounds could modulate the release of pain-related neurotransmitters, confirming their potential as analgesics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitutions and condensation reactions. The ability to modify the indazole structure allows for the exploration of numerous derivatives with varying biological activities.

Table 2: Synthetic Methods for Indazole Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Acetic Acid Reaction | Heating indazole with acetic acid | 77% |

| N-benzoyl Indazole Synthesis | Introduction of benzoyl groups for activity enhancement | Varies by substitution |

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Detailed Mechanistic Studies : Elucidating specific pathways and molecular targets involved in its action.

- Clinical Trials : Assessing efficacy and safety in human subjects for potential applications in pain management and anti-inflammatory therapies.

- Development of Derivatives : Exploring modifications to enhance potency and selectivity against specific biological targets.

Propiedades

IUPAC Name |

2-(5-methoxy-2H-indazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-6-2-3-8-7(4-6)9(12-11-8)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYNZAFBDWYOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635932 |

Source

|

| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-37-6 |

Source

|

| Record name | (5-Methoxy-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.